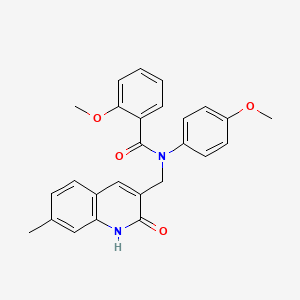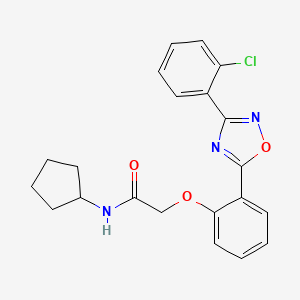
2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-cyclopentylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-cyclopentylacetamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that plays a crucial role in cell proliferation, differentiation, and apoptosis. Overexpression of CK2 has been linked to various cancers, making it a promising target for cancer therapy. CX-4945 has been extensively studied for its anticancer properties and has shown promising results in preclinical studies.
作用機序
2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-cyclopentylacetamide inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. CK2 plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2 activity, this compound induces apoptosis in cancer cells and sensitizes them to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis by inhibiting CK2 activity. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition to its anticancer properties, this compound has been studied for its potential use in the treatment of other diseases, including Alzheimer's disease, HIV, and inflammation. This compound has been shown to inhibit the replication of HIV and reduce inflammation in animal models.
実験室実験の利点と制限
2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-cyclopentylacetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its anticancer properties and has shown promising results in preclinical studies. However, this compound has some limitations for lab experiments. It is a potent inhibitor of CK2, which can affect other cellular processes. Therefore, it is important to carefully evaluate the specificity of this compound in lab experiments. This compound can also have off-target effects, which can complicate the interpretation of results.
将来の方向性
For 2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-cyclopentylacetamide in these areas include the evaluation of its safety and efficacy in clinical trials.
合成法
2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-cyclopentylacetamide is a synthetic compound that can be prepared using a multistep process. The synthesis of this compound involves the reaction of 2-chlorophenylhydrazine with ethyl 2-bromoacetate to form a hydrazone intermediate. The intermediate is then reacted with 2-(4-fluorophenoxy)benzoic acid to form the desired product. The final step involves the reaction of the product with cyclopentylamine to obtain this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
科学的研究の応用
2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-cyclopentylacetamide has been extensively studied for its anticancer properties. CK2 is overexpressed in various cancers, including breast, prostate, lung, and colon cancer. This compound has been shown to inhibit CK2 activity and induce apoptosis in cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition to its anticancer properties, this compound has been studied for its potential use in the treatment of other diseases, including Alzheimer's disease, HIV, and inflammation.
特性
IUPAC Name |
2-[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O3/c22-17-11-5-3-9-15(17)20-24-21(28-25-20)16-10-4-6-12-18(16)27-13-19(26)23-14-7-1-2-8-14/h3-6,9-12,14H,1-2,7-8,13H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALKMSLGWFTHNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

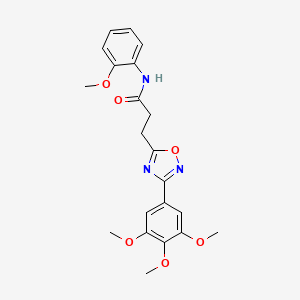
![2-bromo-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7701211.png)
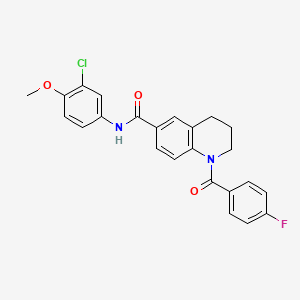

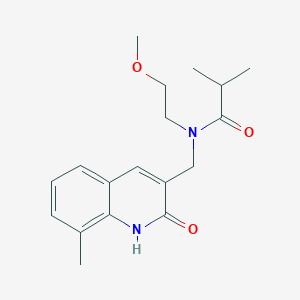
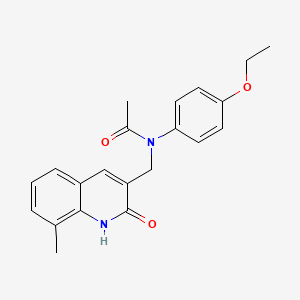
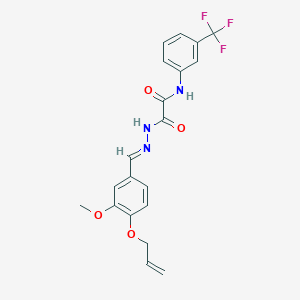
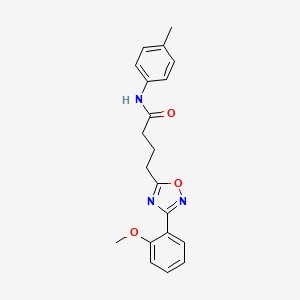
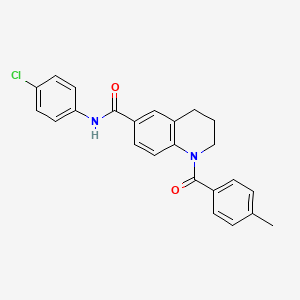
![4-[[2-[4-(Cyclopentylsulfamoyl)phenoxy]acetyl]amino]benzamide](/img/structure/B7701268.png)
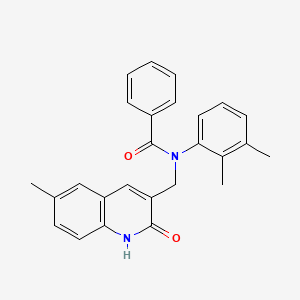
![N-(4-bromo-2-fluorophenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7701276.png)
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-(m-tolyloxy)acetamide](/img/structure/B7701292.png)
